molecular formula C18H19FN4O2 B6623319 3-cyano-4-fluoro-N-[1-(5-propan-2-yl-1,2,4-oxadiazol-3-yl)cyclopentyl]benzamide

3-cyano-4-fluoro-N-[1-(5-propan-2-yl-1,2,4-oxadiazol-3-yl)cyclopentyl]benzamide

Cat. No.: B6623319
M. Wt: 342.4 g/mol
InChI Key: MYYPTXRPGPPSPL-UHFFFAOYSA-N
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Description

3-cyano-4-fluoro-N-[1-(5-propan-2-yl-1,2,4-oxadiazol-3-yl)cyclopentyl]benzamide is a complex organic compound that features a benzamide core with various functional groups attached

Properties

IUPAC Name

3-cyano-4-fluoro-N-[1-(5-propan-2-yl-1,2,4-oxadiazol-3-yl)cyclopentyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19FN4O2/c1-11(2)16-21-17(23-25-16)18(7-3-4-8-18)22-15(24)12-5-6-14(19)13(9-12)10-20/h5-6,9,11H,3-4,7-8H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYYPTXRPGPPSPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC(=NO1)C2(CCCC2)NC(=O)C3=CC(=C(C=C3)F)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-cyano-4-fluoro-N-[1-(5-propan-2-yl-1,2,4-oxadiazol-3-yl)cyclopentyl]benzamide typically involves multiple steps, starting from commercially available precursors. One common method involves the formation of the oxadiazole ring through cyclization reactions, followed by the introduction of the cyano and fluoro groups via nucleophilic substitution reactions. The final step often involves coupling the cyclopentyl group to the benzamide core under mild conditions using a suitable catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of continuous flow reactors, which allow for better control over reaction parameters and can lead to more efficient production processes.

Chemical Reactions Analysis

Types of Reactions

3-cyano-4-fluoro-N-[1-(5-propan-2-yl-1,2,4-oxadiazol-3-yl)cyclopentyl]benzamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove certain functional groups or to convert them into different forms.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a variety of functional groups, such as amines or halides.

Scientific Research Applications

3-cyano-4-fluoro-N-[1-(5-propan-2-yl-1,2,4-oxadiazol-3-yl)cyclopentyl]benzamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: This compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 3-cyano-4-fluoro-N-[1-(5-propan-2-yl-1,2,4-oxadiazol-3-yl)cyclopentyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target.

Comparison with Similar Compounds

Similar Compounds

  • 4-fluoro-N-[1-(5-propan-2-yl-1,2,4-oxadiazol-3-yl)cyclopentyl]benzamide
  • 3-cyano-4-chloro-N-[1-(5-propan-2-yl-1,2,4-oxadiazol-3-yl)cyclopentyl]benzamide
  • 3-cyano-4-fluoro-N-[1-(5-methyl-1,2,4-oxadiazol-3-yl)cyclopentyl]benzamide

Uniqueness

What sets 3-cyano-4-fluoro-N-[1-(5-propan-2-yl-1,2,4-oxadiazol-3-yl)cyclopentyl]benzamide apart from similar compounds is its unique combination of functional groups, which confer specific chemical and biological properties. The presence of the cyano and fluoro groups, along with the oxadiazole ring, makes it particularly versatile for various applications in research and industry.

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